![molecular formula C9H8Cl2N2O2 B11951961 N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide CAS No. 76409-92-2](/img/structure/B11951961.png)
N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide is a chemical compound with the molecular formula C9H8Cl2N2O2 It is characterized by the presence of a dichlorophenyl group attached to a carbamoyl group, which is further linked to a methylformamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide typically involves the reaction of 3,4-dichloroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3,4-dichlorophenyl)carbamoyl]piperidine
- N-[(3,4-dichlorophenyl)carbamoyl]morpholine
- N-[(3,4-dichlorophenyl)carbamoyl]butylamine
Uniqueness
N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
76409-92-2 |
|---|---|
Fórmula molecular |
C9H8Cl2N2O2 |
Peso molecular |
247.07 g/mol |
Nombre IUPAC |
N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-13(5-14)9(15)12-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,15) |
Clave InChI |
ZMQCIZFNPLHWDZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951881.png)
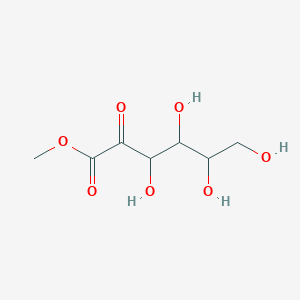

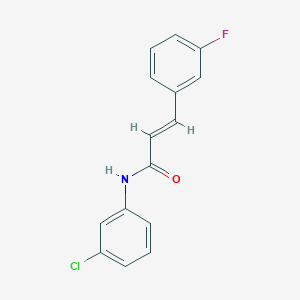
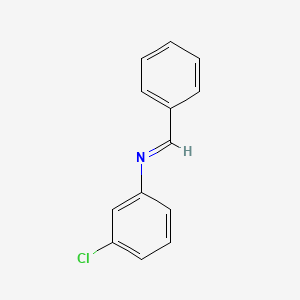
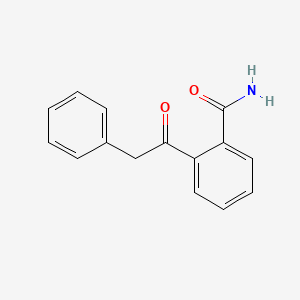



![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)


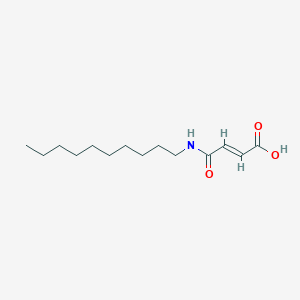
![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)
